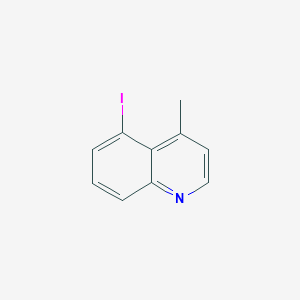

5-Iodo-4-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8IN |

|---|---|

Molekulargewicht |

269.08 g/mol |

IUPAC-Name |

5-iodo-4-methylquinoline |

InChI |

InChI=1S/C10H8IN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 |

InChI-Schlüssel |

KHBPIXQXHMRRSS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=NC=C1)C=CC=C2I |

Herkunft des Produkts |

United States |

Spectroscopic and Structural Elucidation of 5 Iodo 4 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Iodo-4-methylquinoline, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the proton and carbon environments.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl group. The introduction of a heavy iodine atom at the C-5 position significantly influences the chemical shifts of the protons on the benzo-ring (H-6, H-7, and H-8) compared to the parent 4-methylquinoline (B147181) molecule.

The aromatic region typically displays signals for the five protons on the quinoline (B57606) core. The proton at C-2 (H-2) and the proton at C-3 (H-3) on the pyridine (B92270) ring, and the protons at C-6 (H-6), C-7 (H-7), and C-8 (H-8) on the benzene (B151609) ring. The methyl group protons (CH₃) at C-4 typically appear as a singlet in the upfield region.

Based on established data for related quinoline structures, the expected chemical shifts (δ) and coupling constants (J) are detailed below. The iodine atom is expected to exert a deshielding effect on the adjacent H-6 proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.8 | d | J ≈ 4.5 Hz |

| H-3 | ~7.4 | d | J ≈ 4.5 Hz |

| H-6 | ~8.2 | d | J ≈ 7.5 Hz |

| H-7 | ~7.3 | t | J ≈ 8.0 Hz |

| H-8 | ~7.8 | d | J ≈ 8.5 Hz |

| 4-CH₃ | ~2.7 | s | - |

The ¹³C NMR spectrum provides information on all ten carbon atoms in the this compound structure. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the iodine substituent. The most notable feature is the signal for C-5, which is directly bonded to the iodine atom. The "heavy atom effect" of iodine is expected to cause a significant upfield shift for the C-5 signal. The other carbon signals are assigned based on established data for substituted quinolines.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150.0 |

| C-3 | ~122.5 |

| C-4 | ~145.0 |

| C-4a | ~128.0 |

| C-5 | ~95.0 |

| C-6 | ~135.0 |

| C-7 | ~127.0 |

| C-8 | ~130.0 |

| C-8a | ~148.0 |

| 4-CH₃ | ~19.0 |

Two-dimensional NMR experiments are essential for the unambiguous assignment of proton and carbon signals, especially in complex aromatic systems.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include those between H-2 and H-3 on the pyridine ring, and between H-6, H-7, and H-8 on the benzene ring, confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link each proton signal (H-2, H-3, H-6, H-7, H-8, and 4-CH₃) to its corresponding carbon signal (C-2, C-3, C-6, C-7, C-8, and 4-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. nih.gov Expected key correlations for this compound would include:

The methyl protons (4-CH₃) showing correlations to C-3, C-4, and C-4a.

H-2 showing correlations to C-3, C-4, and C-8a.

H-8 showing correlations to C-6, C-7, and C-8a.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring and its substituents. The primary vibrational modes include C-H, C=C, C=N stretching, and various bending vibrations.

Table 3: Predicted FT-IR Bands and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Methyl (CH₃) C-H stretching |

| 1620-1580 | Quinoline ring C=C and C=N stretching |

| 1500-1400 | Quinoline ring skeletal vibrations |

| 1380-1370 | Methyl (CH₃) symmetric bending |

| 850-750 | Aromatic C-H out-of-plane bending |

| 600-500 | C-I stretching |

The spectrum is dominated by strong absorptions from the aromatic ring system. The C-I stretch is expected to appear in the far-infrared region and may be weak. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are particularly diagnostic of the substitution pattern on the benzene ring.

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR measures absorption, Raman measures the inelastic scattering of light. For aromatic systems like quinoline, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the ring system.

In the analysis of this compound, Raman spectroscopy would be useful for:

Confirming Aromatic Skeletal Vibrations: The C=C and C=N stretching modes of the quinoline ring often produce strong and sharp signals in the Raman spectrum, typically in the 1300-1650 cm⁻¹ range.

Identifying the C-I Bond: The C-I stretching vibration, while weak in the IR, can sometimes be more readily observed in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a detailed confirmation of its structural features.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₈IN. The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the exact mass of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The energetic ionization process can cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to confirm the connectivity of atoms within the molecule. For this compound, potential fragmentation pathways could involve the loss of the iodine atom, the methyl group, or cleavage of the quinoline ring system. However, without experimental data, the precise fragmentation pattern remains speculative.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion | Proposed Structure | Expected m/z | Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₁₀H₈IN⁺ | 268.97 | Data not available |

| [M-I]⁺ | C₁₀H₈N⁺ | 142.07 | Data not available |

Note: The m/z values are calculated based on the most abundant isotopes. The relative intensities are dependent on the ionization method and energy and are currently not available.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This data is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which can significantly influence the material's properties.

The analysis would also reveal the crystal system, space group, and unit cell dimensions of the compound. This crystallographic information provides a fundamental description of the solid-state packing. At present, the crystal structure of this compound has not been reported in the crystallographic databases.

Table 2: Required Crystallographic Data for this compound

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Data not available |

| Space Group | The symmetry of the crystal structure. | Data not available |

| a, b, c (Å) | Unit cell dimensions. | Data not available |

| α, β, γ (°) | Unit cell angles. | Data not available |

| V (ų) | Volume of the unit cell. | Data not available |

| Z | Number of molecules per unit cell. | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophoric system. For this compound, the quinoline ring system constitutes the primary chromophore. The positions of the absorption maxima (λ_max) and the corresponding molar absorptivity (ε) values are key parameters obtained from a UV-Vis spectrum.

The introduction of the iodo and methyl substituents is expected to influence the electronic structure of the quinoline core, potentially causing shifts in the absorption bands (bathochromic or hypsochromic shifts). Furthermore, studying the fluorescence properties, such as the emission maximum and quantum yield, would provide a more complete picture of the compound's photophysical behavior. However, specific experimental UV-Vis absorption and emission data for this compound are not currently available in the scientific literature.

Table 3: Key Photophysical Parameters for this compound

| Parameter | Description | Value |

|---|---|---|

| λ_max (nm) | Wavelength of maximum absorption. | Data not available |

| ε (M⁻¹cm⁻¹) | Molar absorptivity at λ_max. | Data not available |

| λ_em (nm) | Wavelength of maximum emission. | Data not available |

| Stokes Shift (nm) | Difference between λ_max and λ_em. | Data not available |

Table of Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy. For a molecule like 5-Iodo-4-methylquinoline, DFT calculations are typically performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p) or LANL2DZ for the iodine atom). researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative, based on typical DFT calculations for substituted quinolines.

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C4-C11 (Methyl) | 1.51 |

| C5-I | 2.10 | |

| N1-C2 | 1.32 | |

| C9-N1 | 1.38 | |

| Parameter | Angle | Predicted Value (°) |

| Bond Angle | C3-C4-C11 | 121.5 |

| C10-C5-I | 119.8 | |

| C9-N1-C2 | 117.5 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential - MEP)

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. Calculations on similar iodo-quinoline derivatives show that charge transfer can occur within the molecule, influencing its electronic behavior. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electron density:

Red: Regions of high electron density (negative potential), susceptible to electrophilic attack. In this compound, this is expected around the nitrogen atom.

Blue: Regions of low electron density (positive potential), susceptible to nucleophilic attack.

Green: Regions of neutral potential.

This analysis helps in understanding intermolecular interactions and the molecule's reactivity profile. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies. researchgate.net The assignment of specific vibrational modes to the calculated frequencies is performed with the aid of Potential Energy Distribution (PED) analysis. researchgate.net

Key vibrational modes expected for this compound include:

C-H stretching vibrations: Typically observed in the 3000-3100 cm⁻¹ region for the aromatic rings. researchgate.net

Methyl group vibrations: Asymmetric and symmetric stretching and bending modes. nih.gov

Quinoline (B57606) ring vibrations: Complex stretching and deformation modes characteristic of the fused ring system.

C-I stretching vibration: Expected at lower frequencies due to the heavy iodine atom.

Table 2: Illustrative Vibrational Wavenumbers and Assignments for this compound Note: This table is a representative example based on DFT studies of related methyl- and iodo-substituted quinolines. researchgate.netresearchgate.netnih.gov

| Predicted Wavenumber (cm⁻¹) | Assignment (Mode) |

| ~3080 | Aromatic C-H Stretch |

| ~2990 | Methyl Asymmetric C-H Stretch |

| ~1650 | C=C/C=N Ring Stretch |

| ~1470 | Methyl Deformation |

| ~785 | C-H Out-of-plane Bending |

| ~550 | C-I Stretch |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule can be predicted by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT. nih.gov A significant NLO response often arises from intramolecular charge transfer, which can be induced by the presence of electron-donating and electron-accepting groups within the molecule. nih.gov For this compound, the interplay between the electron-rich quinoline ring, the methyl group (weakly donating), and the electronegative iodine atom would determine its NLO properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While quantum calculations examine static properties, MD simulations provide insights into the dynamic behavior of a system. For this compound, MD simulations could be used to study its stability and interactions within a biological system (e.g., docked into a protein's active site) or its behavior in a solvent. doi.orgnih.gov Key parameters analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or its complex. doi.org

Topological Analyses (e.g., ELF, LOL, RDG)

Topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods analyze the electron pair probability to map regions of high electron localization. nih.govresearchgate.net The resulting plots provide a clear picture of covalent bonds, lone pairs, and atomic cores, offering a visual representation of the chemical bonding within this compound. nih.gov

Reduced Density Gradient (RDG): This analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net An RDG scatterplot or color-filled surface can reveal the nature and strength of intramolecular and intermolecular interactions that contribute to the molecule's stability. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone in elucidating the intricate details of chemical reaction mechanisms. rsc.orgnih.gov For quinoline derivatives, these studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. researchgate.netmdpi.com This allows for a detailed, step-by-step understanding of how reactants are converted into products. smu.edu

While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of quinoline synthesis can be computationally modeled. For instance, in reactions like the Doebner-von Miller synthesis or other cyclization strategies to form the quinoline core, computational methods can be employed to:

Analyze Reaction Pathways: Determine the most energetically favorable route for the cyclization and subsequent aromatization steps leading to the quinoline scaffold.

Identify Key Intermediates: Characterize the structure and stability of transient species formed during the reaction.

Calculate Activation Energies: Predict the energy required to overcome the transition state barrier, which is related to the reaction rate. researchgate.net

Investigate Regioselectivity: In the case of substituted precursors, computational models can predict where substituents, like the iodo and methyl groups, will be positioned on the final quinoline ring.

For example, a computational study on the reaction of 4-methyl aniline (B41778) with hydroxyl radicals utilized the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to compute the reaction mechanism and kinetics. researchgate.netmdpi.com Similar approaches could be applied to model the synthesis of this compound, providing a theoretical framework to optimize reaction conditions and improve yields. The United Reaction Valley Approach (URVA) is another powerful tool that can dissect a reaction mechanism into distinct phases, offering a detailed picture of bond-forming and bond-breaking events. smu.edu

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are invaluable in modern drug discovery for predicting how a molecule might interact with a biological target, such as a protein or enzyme. These Structure-Activity Relationship (SAR) studies help in designing more potent and selective drug candidates. For this compound, computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict its potential biological activities.

Ligand-Protein Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This allows for the visualization of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of this interaction. A lower binding energy generally indicates a more stable complex.

The table below presents examples of binding affinities for some quinoline and iodo-quinazoline derivatives from computational docking studies, illustrating the range of values that can be obtained and their correlation with potential biological activity.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase | -10.67 | nih.gov |

| Quinoline-pyrazoline hybrid | HIV Reverse Transcriptase | -9.96 | nih.gov |

| 2,4-disubstituted-6-iodoquinazoline | Carbonic Anhydrase XII | -8.5 | nih.gov |

| 5-oxo-imidazoline derivative | Polo-Like Kinase 1 | -11.18 | samipubco.com |

| Thiazinanone/quinolone hybrid | S. aureus Murb protein | -8.2 | rsc.org |

This table is for illustrative purposes and shows data for related compounds, not this compound itself.

For this compound, the iodine atom at the 5-position could participate in halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity. The methyl group at the 4-position could engage in hydrophobic interactions within a protein's binding pocket. Computational SAR studies would systematically explore how modifications to these groups affect the predicted binding affinity and interaction profile.

Solvent Effects in Theoretical Studies

The solvent environment can significantly influence the structure, reactivity, and electronic properties of a molecule. Theoretical studies can model these solvent effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.

Theoretical investigations into the effects of solvents on quinoline derivatives have been performed using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These studies can predict how properties such as UV-Vis absorption spectra, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO) change in different solvents. researchgate.netresearchgate.net

For example, a solvatochromic study of 2-hydroxy-4-methylquinoline in various solvents revealed changes in its electronic absorption and fluorescence spectra, which were used to evaluate its ground and excited state dipole moments. researchgate.net Such studies are crucial for understanding how this compound might behave in different biological environments or as a material in various applications. Computational modeling can predict:

Changes in Molecular Geometry: The polarity of the solvent can slightly alter bond lengths and angles.

Shifts in Spectral Properties: The absorption and emission wavelengths can shift (solvatochromism) depending on the solvent polarity.

Stabilization of Charged Species: Polar solvents can stabilize charged intermediates or transition states in a reaction, thereby affecting the reaction rate.

By performing TD-DFT calculations on this compound in a range of solvents (e.g., water, ethanol, dimethyl sulfoxide), it would be possible to predict its electronic transition parameters and gain insight into its photophysical properties in different environments. researchgate.net

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) reactions on the quinoline ring system are generally directed to the benzene (B151609) ring portion of the molecule, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. byjus.commasterorganicchemistry.com For quinoline itself, electrophilic attack typically occurs at the C5 and C8 positions. researchgate.net

In the case of 5-iodo-4-methylquinoline, the C5 position is already substituted with an iodine atom. The methyl group at the C4 position has a weak activating effect, while the iodine atom at the C5 position is a deactivating group. However, halogens are ortho-, para-directing. Therefore, further electrophilic substitution on the benzene ring of this compound is expected to be directed to the C8 position. The C6 position is also a possibility, but substitution at C8 is generally favored in quinoline systems.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The general mechanism for these reactions involves the attack of the aromatic pi-electron system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Iodo-4-methyl-8-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 8-Bromo-5-iodo-4-methylquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-8-sulfonic acid |

Note: The predicted products are based on the general reactivity patterns of quinoline derivatives. Experimental verification for this compound specifically may not be readily available in the literature.

Nucleophilic Substitution Reactions of the Halogen Moiety

The iodine atom at the C5 position of this compound is susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted aromatic compounds excellent substrates for these transformations. nih.govquizlet.com Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com

Several types of palladium-catalyzed cross-coupling reactions can be envisaged for this compound:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: Coupling with an organotin compound catalyzed by palladium. nih.gov

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst and a base.

The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the aryl halide to a low-valent palladium complex, transmetalation (for Suzuki, Stille, and Sonogashira reactions) or migratory insertion (for Heck reaction), and reductive elimination to yield the final product and regenerate the palladium catalyst. youtube.com

Table 2: Potential Products from Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(0) catalyst, Base | 5-Aryl/alkyl-4-methylquinoline |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) salt, Base | 5-Alkynyl-4-methylquinoline |

| Heck | H₂C=CHR | Pd(0) catalyst, Base | 5-Alkenyl-4-methylquinoline |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | 5-Aryl/alkenyl-4-methylquinoline |

Oxidation and Reduction Pathways of the Quinoline Nucleus

Oxidation: The methyl group at the C4 position of this compound is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, studies on 4-methylquinoline (B147181) have shown that it can be oxidized to quinoline-4-carboxylic acid. researchgate.netpvamu.edu A plausible pathway involves the initial oxidation of the methyl group to a hydroxymethyl group, followed by further oxidation to an aldehyde and then to the carboxylic acid. The choice of oxidant and reaction conditions is crucial to avoid degradation of the quinoline ring. Metal-free oxidation systems, such as those employing hypervalent iodine reagents, have been developed for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes. researchgate.net

Reduction: The quinoline ring can be reduced to either a 1,2,3,4-tetrahydroquinoline (B108954) or a 5,6,7,8-tetrahydroquinoline (B84679) derivative, depending on the reaction conditions. Catalytic hydrogenation is a common method for this transformation. The reduction of the pyridine ring is generally favored under many conditions. For example, gold nanoparticles supported on TiO₂ have been shown to catalyze the reduction of various quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol. researchgate.net It is expected that this compound would undergo a similar reduction to yield 5-iodo-4-methyl-1,2,3,4-tetrahydroquinoline. The iodine substituent is generally stable under these reduction conditions, although dehalogenation can sometimes occur as a side reaction.

Cycloaddition and Annulation Reactions Involving this compound as a Precursor

The quinoline ring system can participate in cycloaddition reactions, although its aromaticity makes it less reactive than simple alkenes or dienes. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com While there are no specific reports on this compound as a precursor in Diels-Alder reactions, the quinoline nucleus can act as a dienophile or, in its derivatized forms, as a diene. For instance, the benzene part of the quinoline ring can react with highly reactive dienophiles. Hetero-Diels-Alder reactions, where the quinoline nitrogen participates, are also known. sigmaaldrich.com

Annulation reactions, which involve the formation of a new ring fused to an existing one, are also important in synthetic chemistry. researchgate.netmdpi.com this compound, through its iodo substituent, could potentially be used in transition metal-catalyzed annulation reactions. For example, palladium-catalyzed cascade reactions have been employed to synthesize quinoline derivatives from iodo-substituted anilines and alkynes. mdpi.com While this compound would be the product in such a synthesis, its iodo group could potentially be used in subsequent annulation reactions to build more complex fused heterocyclic systems.

Tautomerism Studies of Quinoline Derivatives

Tautomerism refers to the equilibrium between two or more interconverting constitutional isomers, usually involving the migration of a proton. libretexts.org A common type of tautomerism is keto-enol tautomerism. masterorganicchemistry.comyoutube.comnih.gov this compound, in its ground state, does not exhibit significant tautomerism as it lacks the necessary functional groups (e.g., a hydroxyl or amino group in conjugation with the ring nitrogen) that would allow for facile proton migration to form a stable tautomer.

However, derivatives of this compound, such as those containing a hydroxyl group at the 2- or 4-position, would exist in equilibrium with their corresponding quinolone tautomers. For example, a 4-hydroxyquinoline (B1666331) derivative would be in equilibrium with its 4-quinolone form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. frontiersin.org

Investigation of Catalytic Transformations

As discussed in section 5.2, this compound is an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions. nih.govacs.org These transformations are central to modern organic synthesis and allow for the introduction of a wide range of functional groups at the C5 position. The reactivity of the C-I bond makes it a versatile handle for molecular elaboration.

Beyond palladium catalysis, other transition metals such as nickel and copper can also be employed for cross-coupling reactions. For instance, nickel-catalyzed desulfurative cross-coupling reactions have been developed, showcasing the expanding scope of catalytic methods. researchgate.net Copper-catalyzed Ullmann-type reactions are another important class of transformations for the formation of C-N, C-O, and C-S bonds with aryl halides.

The catalytic oxidation of the methyl group, as mentioned in section 5.3, represents another significant catalytic transformation. pvamu.edu Furthermore, the quinoline nitrogen can act as a ligand for metal catalysts, potentially influencing the outcome of reactions at other positions of the molecule.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Iodo-4-methyl-8-nitroquinoline |

| 8-Bromo-5-iodo-4-methylquinoline |

| This compound-8-sulfonic acid |

| 8-Acyl-5-iodo-4-methylquinoline |

| 5-Aryl/alkyl-4-methylquinoline |

| 5-Alkynyl-4-methylquinoline |

| 5-Alkenyl-4-methylquinoline |

| 5-(Dialkyl/diaryl)amino-4-methylquinoline |

| Quinoline-4-carboxylic acid |

| Quinoline-4-carbaldehyde |

| 5-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline |

| 4-Hydroxyquinoline |

Academic and Research Applications of 5 Iodo 4 Methylquinoline

As a Synthon in Organic Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a target structure. 5-Iodo-4-methylquinoline serves as an important synthon, primarily due to the carbon-iodine bond. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the quinoline (B57606) ring. This reactivity is fundamental to its role as a precursor and building block in the synthesis of more complex molecular architectures.

The functionalized quinoline core of this compound is an ideal starting point for constructing elaborate heterocyclic systems. The iodine atom allows for the introduction of various substituents that can subsequently participate in cyclization reactions.

A key strategy involves the Sonogashira coupling reaction, which couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst wikipedia.orglibretexts.org. The resulting 5-alkynyl-4-methylquinoline derivative is a versatile intermediate. This intermediate can then undergo intramolecular cyclization to form new, fused heterocyclic rings. For instance, domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been used to synthesize benzo[b]furans organic-chemistry.org. Similarly, palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with halo-aromatics can lead to the formation of isoquinolines and pyridines organic-chemistry.org. This demonstrates the potential of this compound to be converted into polycyclic systems containing additional nitrogen or oxygen heterocycles.

Research on other functionalized quinolines, such as 3-chlorobenzo[f]quinoline-2-carbaldehyde, has shown their utility in creating a variety of fused heterocycles including pyrazolone, chromene, and pyridine (B92270) derivatives, further establishing the quinoline scaffold as a robust template for complex heterocyclic synthesis nih.gov.

The synthesis of extended, π-conjugated polycyclic aromatic compounds (PAHs) is a significant area of research, particularly for applications in materials science. This compound is a valuable building block for these structures. The C-I bond is highly reactive in Suzuki-Miyaura cross-coupling reactions, which pair an organohalide with a boronic acid or ester researchgate.net.

This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds and has been extensively used to synthesize PAHs nih.gov. By coupling this compound with various arylboronic acids, new aryl groups can be appended at the 5-position, effectively extending the aromatic system. Research on the Suzuki coupling of bromo-quinolines has demonstrated high yields in the synthesis of aryl- and diaryl-quinolines researchgate.net. Given that the carbon-iodine bond is generally more reactive than a carbon-bromine bond in such catalytic cycles, this compound is an excellent substrate for these transformations libretexts.org. This methodology allows for the modular construction of novel π-frameworks where the quinoline unit can be integrated into larger, planar or even helical aromatic structures nih.gov.

Development of Chemical Probes and Tags

Chemical probes are small molecules used to study biological systems. This compound possesses inherent features that make it an attractive scaffold for the development of such tools. Quinoline derivatives are well-known for their applications as fluorescent probes nih.gov. The extended aromatic system of the quinoline ring often imparts fluorescent properties, allowing for the visualization and tracking of molecules in biological assays.

Furthermore, the presence of an iodine atom offers a unique advantage. Iodine is a "heavy atom" that can be used as a label in X-ray crystallography. By incorporating an iodine atom into a ligand or inhibitor, it can facilitate the determination of the three-dimensional structure of a protein-ligand complex through anomalous dispersion phasing methods. The combination of a fluorescent quinoline core and a heavy atom label in a single molecule raises the possibility of creating bimodal probes that can be used for both fluorescence imaging and structural studies.

Investigation of Structure-Activity Relationships in Bioactive Compound Design

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. The quinoline nucleus is a common feature in many pharmacologically active agents, and iodo-quinoline derivatives have shown interesting biological profiles, particularly as antimicrobial agents nih.gov. SAR studies help to identify which functional groups on a molecule are responsible for its biological activity georgiasouthern.edu.

The following table summarizes the antimicrobial activity of several 2-aryl-6-iodo-quinoline-4-carboxylic acid derivatives, illustrating the effect of different aryl substituents on their minimum inhibitory concentration (MIC).

| Compound ID | Aryl Substituent (R) | MIC (mg/mL) vs S. epidermidis | MIC (mg/mL) vs C. parapsilosis |

| 4a | Phenyl | 0.25 | 0.5 |

| 4b | 4-Methylphenyl | 0.5 | 1 |

| 4c | 4-Methoxyphenyl | 0.5 | 1 |

| 4d | 4-Chlorophenyl | 0.125 | 0.25 |

| 4e | 4-Bromophenyl | 0.125 | 0.25 |

| 4f | 4-Fluorophenyl | 0.25 | 0.5 |

| 4g | 4-Nitrophenyl | 0.25 | 0.5 |

| 4h | 4-Hydroxyphenyl | 0.25 | 0.5 |

| Data sourced from a study on iodo-quinoline derivatives. Lower MIC values indicate higher antimicrobial activity. nih.gov |

Coordination Chemistry and Ligand Design

The quinoline ring contains a nitrogen atom with a lone pair of electrons, making it an excellent N-donor ligand for coordinating with metal ions. The field of medicinal inorganic chemistry often explores metal complexes for therapeutic or diagnostic purposes, and the design of the coordinating ligand is paramount.

This compound can act as a monodentate ligand, binding to a metal center through its nitrogen atom. The steric and electronic properties of the ligand, influenced by the methyl and iodo substituents, can tune the stability, reactivity, and biological activity of the resulting metal complex. Furthermore, the iodine atom can participate in non-covalent interactions, such as halogen bonding, which can influence the supramolecular assembly and crystal packing of coordination polymers rsc.org. Research on iodine-rich imidazole-based ligands has shown their utility in constructing 1D and 2D coordination polymers where halogen bonds play a significant structural role rsc.org. This suggests that this compound could be used to design novel coordination complexes and materials with specific structural and functional properties.

Materials Science Research

Quinoline derivatives are recognized for their potential in optoelectronic applications, including as components of organic light-emitting diodes (OLEDs) mdpi.com. The desirable properties for these applications include high electroluminescence efficiency, thermal stability, and the ability to be chemically modified to tune the emission spectrum mdpi.com.

This compound serves as a valuable platform for developing new organic materials. The quinoline core itself can act as a luminophore. The true utility of the molecule, however, lies in the C-I bond, which allows for extensive chemical modification via cross-coupling reactions. By attaching other conjugated aromatic systems to the 5-position, researchers can precisely engineer the electronic properties of the molecule, such as the HOMO/LUMO energy levels and the emission wavelength. This strategy of targeted synthesis is crucial for creating functional materials for next-generation displays and lighting. Studies on pyrazoloquinoline derivatives have confirmed that chemical modification of the quinoline scaffold can alter physical properties and emission spectra, paving the way for their use in custom-designed OLEDs mdpi.com.

Mechanistic Studies of Biological Interactions

While direct experimental studies on the biological interactions of this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has been a subject of interest in mechanistic studies, particularly concerning their interactions with biological macromolecules like DNA and enzymes.

DNA Intercalation Mechanisms: Quinoline structures, being planar aromatic systems, are known to interact with DNA primarily through intercalation. This process involves the insertion of the flat part of the molecule between the base pairs of the DNA double helix. Such an interaction can lead to structural distortions of the DNA, potentially inhibiting processes like replication and transcription, which is a mechanism of action for some anticancer drugs.

Research on various quinoline derivatives has shown that their binding affinity and mode of interaction with DNA can be influenced by the nature and position of substituents on the quinoline ring. For instance, studies on pyrimido[4',5':4,5]thieno(2,3-b)quinolines have suggested that their genotoxic effects, which are relevant to their anticancer properties, may be mediated through interactions with topoisomerase II, an enzyme crucial for managing DNA topology. These compounds have been shown to induce chromosome aberrations and other signs of DNA damage. While these are different quinoline derivatives, the general principles of DNA interaction could potentially apply to this compound, though specific experimental verification is needed.

Enzyme Binding Studies: The interaction of quinoline derivatives with enzymes is another area of active research. For example, certain quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase. Molecular docking studies, a computational method to predict the binding of a ligand to a receptor, have been employed to understand these interactions. These studies help in identifying the possible binding conformations and interactions of the ligands with the active site of the enzyme. For instance, docking studies of pyrazoline and pyrimidine-containing quinoline derivatives have shown good binding interactions with the active domain of HIV reverse transcriptase. Although this compound has not been the specific subject of these published studies, such computational approaches could be used to predict its potential enzyme-binding capabilities.

Applications in Analytical Chemistry

Quinoline and its derivatives have found significant applications in analytical chemistry, particularly as reagents for the detection and quantification of metal ions. The nitrogen atom in the quinoline ring and the potential for substituents that can act as chelating agents make these compounds suitable for forming stable complexes with various metal ions.

Metal Detection Reagents: 8-Hydroxyquinoline and its analogues are well-known fluorophoric ligands that form complexes with a wide range of metal ions, including alkali, alkaline earth, and transition metals. This complex formation often results in a change in the fluorescence properties of the molecule, allowing for the sensitive and selective detection of specific metal ions. These properties have led to the development of fluorescent chemosensors for ions such as Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺.

While specific studies detailing the use of this compound as a metal detection reagent are scarce, the general principles of quinoline-based sensors suggest its potential in this area. The electronic properties of the quinoline ring system, modified by the iodo and methyl substituents, could influence its coordination behavior and spectroscopic response upon binding to metal ions. For example, novel quinoline-based thiazole derivatives have been synthesized and shown to exhibit fluorescence quenching upon the addition of Fe³⁺, Fe²⁺, and Cu²⁺ ions, demonstrating their utility as chemosensors. Similarly, other chemically modified quinoline fluorophores have been designed to selectively detect Fe³⁺. These examples underscore the versatility of the quinoline scaffold in developing analytical reagents for metal ion detection.

Role in Biofortification Research

Biofortification is the process of increasing the nutritional value of crops through agronomic practices, conventional plant breeding, or modern biotechnology. Iodine biofortification of plants is being explored as a strategy to address iodine deficiency in human populations. In this context, organic iodine compounds, including iodoquinolines, are being investigated as potential sources for enhancing iodine uptake and accumulation in plants.

Organic Iodine Source for Studying Uptake Mechanisms in Plants: Research has demonstrated that various iodoquinolines can serve as effective organic sources of iodine for plant biofortification. Studies on potato plants, for example, have evaluated the efficiency of several iodoquinolines in increasing the iodine content of tubers. These studies have shown that the application of iodoquinolines can significantly enhance the accumulation of iodine in edible plant parts.

The use of organic iodine compounds like iodoquinolines allows researchers to study the mechanisms of iodine uptake, translocation, and metabolism in plants in ways that are different from using inorganic sources like iodide or iodate. For instance, research on lettuce has explored the uptake and metabolism of iodosalicylates, another class of organic iodine compounds, revealing that they are taken up by the roots and transported to the leaves, where they can be metabolized.

While specific research focusing solely on this compound in biofortification is not widely published, the positive results from studies using other iodoquinolines, such as 5,7-diiodo-8-quinolinol and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, suggest that the iodoquinoline class of compounds is a promising area for research into plant iodine nutrition. These studies help in understanding how plants handle organic forms of iodine, which is crucial for developing effective biofortification strategies.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Methodologies for 5-Iodo-4-methylquinoline

While classic methods for quinoline (B57606) synthesis like the Doebner, Pfitzinger, and Friedländer reactions are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for this compound. nih.gov The exploration of novel synthetic routes is crucial for expanding the chemical space and accelerating the discovery of new applications. hilarispublisher.com

Emerging areas for exploration include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become essential for building molecular complexity. hilarispublisher.com Future work could adapt modern catalytic systems, such as those involving copper or cobalt, for the C-H activation and annulation of precursors to construct the this compound core with high regioselectivity and yield. mdpi.com

Photocatalysis: Light-mediated reactions offer mild conditions and unique reactivity pathways. hilarispublisher.com Developing photocatalytic methods for the synthesis or late-stage iodination of the 4-methylquinoline (B147181) scaffold could provide an environmentally friendly alternative to traditional methods.

Domino and One-Pot Reactions: Designing cascade reactions that form multiple bonds in a single operation can significantly improve synthetic efficiency. mdpi.com Research into one-pot syntheses starting from readily available anilines and carbonyl compounds could streamline the production of this compound and its derivatives. nih.gov

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| C-H Activation/Annulation | High atom economy, direct functionalization | Development of selective catalysts (e.g., Co, Cu) for cyclization of acyclic precursors. mdpi.com |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Design of light-induced cyclization or iodination strategies. |

| Domino Reactions | Increased efficiency, reduced waste | Synthesis from Morita–Baylis–Hillman (MBH) acetates or similar highly functionalized precursors. mdpi.com |

| Modified Doebner Synthesis | Utilizes established reaction principles | Optimization for iodo-substituted anilines and exploration of alternative catalysts. nih.gov |

Exploration of Alternative Functionalizations at Peripheral Positions

The this compound scaffold possesses multiple sites amenable to further chemical modification, offering a platform for creating diverse molecular architectures. The carbon-iodine bond is a particularly versatile functional handle for a variety of cross-coupling reactions.

Future research should systematically explore:

C5-Position Functionalization: The iodine atom at the C5 position is primed for well-established palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond), Heck (C-C bond), Sonogashira (C-C bond), and Buchwald-Hartwig (C-N, C-O bonds). hilarispublisher.com A systematic study of these reactions would enable the introduction of a wide range of aryl, alkyl, alkynyl, and heteroatomic substituents.

C4-Methyl Group Modification: The methyl group at the C4 position is another site for functionalization. Research into selective oxidation of the methyl group to an aldehyde or carboxylic acid could provide a new point for diversification. researchgate.net Furthermore, radical-mediated functionalization could allow for the introduction of other alkyl or functional groups.

Quinoline Ring Derivatization: Exploration of electrophilic aromatic substitution on the benzenoid ring could yield di-substituted derivatives, although the directing effects of the existing iodo and methyl groups would need to be carefully studied.

| Reaction Type | Target Position | Potential Introduced Groups |

| Suzuki-Miyaura Coupling | C5 | Aryl, Heteroaryl, Vinyl |

| Sonogashira Coupling | C5 | Alkynyl |

| Buchwald-Hartwig Amination | C5 | Amines, Amides |

| Oxidation | C4-Methyl | Aldehyde, Carboxylic Acid |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic techniques like 1H NMR, 13C NMR, and mass spectrometry are routinely used for structural confirmation, advanced methods can provide deeper insights into the dynamic behavior and intermolecular interactions of this compound. nih.govmdpi.com

Unexplored avenues include:

Multi-dimensional NMR Spectroscopy: The application of two-dimensional NMR techniques such as H,H-COSY, HSQC, and HMBC is crucial for unambiguous assignment of complex derivatives. nih.govresearchgate.net Future studies could employ advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to study conformational preferences and intermolecular interactions in solution.

Solid-State NMR: For crystalline derivatives or materials incorporating the this compound scaffold, solid-state NMR could elucidate structural features and packing arrangements that are not accessible in solution-state studies.

High-Resolution Mass Spectrometry: Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) can provide ultra-high-resolution mass data, enabling the precise determination of elemental compositions and the characterization of complex mixtures or reaction intermediates. copernicus.org

Vibrational Spectroscopy: A detailed investigation using FT-IR and Raman spectroscopy, combined with computational calculations, can provide a complete assignment of vibrational modes, offering insights into bonding and substituent effects. researchgate.net

Deeper Computational Modeling of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of molecules. nih.gov Applying these methods to this compound can guide synthetic efforts and explain experimental observations.

Future computational studies should focus on:

Reaction Mechanism Modeling: DFT calculations can be used to model the transition states and reaction pathways for the functionalization reactions described in section 7.2. This would provide insights into reaction barriers and help predict the regioselectivity and stereoselectivity of different transformations.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions. nih.gov

Prediction of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, while other methods can calculate NMR chemical shifts. rsc.orgnih.gov Comparing these theoretical predictions with experimental data can validate computational models and aid in structural elucidation. researchgate.net

Intermolecular Interaction Analysis: Modeling the non-covalent interactions of this compound with other molecules, such as proteins or DNA, can help in the rational design of targeted chemical tools.

| Computational Method | Research Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Reactivity prediction | HOMO/LUMO energies, sites for electrophilic/nucleophilic attack. nih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic analysis | UV-Vis absorption spectra. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis | Nature of chemical bonds and non-covalent interactions. |

Design of Targeted Chemical Tools Based on this compound Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, and the unique features of this compound make it an attractive starting point for the design of targeted chemical tools for biology and medicine. mdpi.commdpi.com

Future research should be directed towards:

Bioimaging Probes: The iodo- group can be replaced with fluorophores or other reporter groups through cross-coupling reactions. Alternatively, the quinoline core itself can exhibit fluorescence, which can be tuned by functionalization. The development of fluorescent probes based on this scaffold for imaging specific cellular components or processes is a promising avenue.

Targeted Therapeutics: The quinoline scaffold is present in numerous approved drugs. nih.gov The this compound core could serve as a building block for novel inhibitors of enzymes or protein-protein interactions. For example, quinoline-based structures have been used to develop targeted radiopharmaceuticals. nih.gov The iodine atom can be replaced with a targeting moiety that directs the molecule to a specific biological target, such as a cancer cell receptor.

Antimicrobial Agents: Iodo-quinoline derivatives have shown potential as antimicrobial agents. nih.govmdpi.com A systematic exploration of derivatives of this compound could lead to the discovery of new compounds with potent activity against drug-resistant bacteria or fungi.

Conclusion

Summary of Academic Contributions of 5-Iodo-4-methylquinoline Research

Research into this compound has primarily established its role as a valuable heterocyclic building block in synthetic and medicinal chemistry. The academic contributions are centered on its utility as a scaffold for the creation of more complex molecules with potential biological activities. The quinoline (B57606) core is a well-recognized privileged structure in drug discovery, known to be a component of compounds with a wide array of pharmacological effects, including antimicrobial and anticancer properties.

The specific substitution pattern of this compound is of particular academic interest. The iodine atom at the 5-position serves as a versatile functional group, enabling further molecular elaboration through various chemical reactions, most notably metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents to explore structure-activity relationships in newly synthesized derivatives. The methyl group at the 4-position influences the electronic properties and steric interactions of the molecule, which can in turn affect its reactivity and biological target engagement.

Studies on broader classes of iodo-quinoline derivatives have highlighted their potential as antimicrobial agents. Research in this area has demonstrated that the inclusion of iodine in the quinoline framework can lead to compounds with activity against various bacterial and fungal strains. While specific biological activity data for this compound is not extensively detailed in current literature, its contribution lies in providing a key intermediate for the synthesis of novel compounds that are then subjected to biological screening. Therefore, the principal academic contribution of research on this compound is the enrichment of the synthetic chemist's toolkit for the development of new potential therapeutic agents.

Future Outlook for Chemical Research on This Compound

The future of chemical research on this compound is poised to expand upon its established role as a synthetic intermediate, with several promising avenues for investigation. A primary direction will be the continued design and synthesis of novel derivatives for applications in medicinal chemistry. The exploration of its potential as a precursor to new anticancer and antimicrobial agents remains a significant focus, given the established activities of the broader quinoline class.

Future synthetic efforts are likely to concentrate on leveraging the reactivity of the carbon-iodine bond. This includes the development of innovative and efficient coupling methodologies to attach a wide variety of molecular fragments to the quinoline core. Such studies would not only yield new compounds for biological evaluation but could also contribute to the broader field of synthetic organic chemistry by expanding the scope of known reactions. There is also a continuous need for the development of more sustainable and efficient synthetic routes to access substituted quinolines like this compound itself.

A deeper investigation into the structure-activity and structure-toxicity relationships of derivatives synthesized from this compound is another critical area for future research. By systematically modifying the structure and assessing the impact on biological activity, researchers can develop a more comprehensive understanding of the pharmacophore requirements for specific therapeutic targets. This could lead to the rational design of more potent and selective drug candidates. Furthermore, the compound could be utilized in the synthesis of probes for chemical biology to investigate the mechanism of action of quinoline-based drugs. The continued exploration of this and other substituted quinolines will be crucial in the ongoing quest for next-generation therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 5-Iodo-4-methylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, nucleophilic substitution at the quinoline scaffold using iodine sources (e.g., NaI or I₂ with oxidizing agents) under controlled temperatures (60–80°C) can introduce the iodine moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) may also be employed for functionalization . Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting catalyst loading, solvent polarity (e.g., DMF or THF), and stoichiometry to minimize byproducts.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR to verify methyl and iodine substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] peak for C₁₀H₉IN).

- X-ray Crystallography : Single-crystal XRD using SHELX software for absolute configuration determination .

Purity is assessed via HPLC (>95% peak area) or elemental analysis (C, H, N within ±0.4% of theoretical values).

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate for:

- Antimicrobial Agents : Functionalization at the 4-methyl or 5-iodo positions to enhance target binding (e.g., bacterial topoisomerase inhibition) .

- Probe Development : Radiolabeling (e.g., I) for tracking drug-receptor interactions in biochemical assays .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock/Vina) identifies binding affinities to targets like kinase enzymes. MD simulations assess stability in biological environments. Validate predictions with SAR studies, comparing IC₅₀ values of synthesized analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

Q. How can crystallographic data for this compound derivatives be leveraged to study intermolecular interactions?

- Methodological Answer : Analyze packing diagrams (via Mercury or Olex2) to identify halogen bonding (C–I···N/O) or π-stacking interactions. Refinement in SHELXL incorporates anisotropic displacement parameters for iodine atoms, improving accuracy. Compare Hirshfeld surfaces to quantify interaction contributions .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling introduces heat transfer inefficiencies and side reactions. Solutions:

- Flow Chemistry : Continuous reactors for precise temperature control.

- Catalyst Immobilization : Reusable Pd/C or silica-supported catalysts to reduce costs.

- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time adjustment .

Data Reporting and Reproducibility

Q. What criteria ensure rigorous reporting of spectroscopic data for this compound in publications?

- Methodological Answer : Follow Beilstein Journal guidelines:

- NMR : Report solvent, frequency, and coupling constants ( in Hz).

- XRD : Deposit CIF files in repositories (e.g., CCDC) and include R1/wR2 values.

- Supporting Information : Provide raw spectra and crystallographic tables .

Q. How should researchers address potential biases in biological activity studies involving this compound?

- Methodological Answer :

- Blinded Experiments : Separate synthesis and assay teams to avoid confirmation bias.

- Negative Controls : Include unmodified quinoline scaffolds to isolate iodine/methyl effects.

- Ethical Disclosure : Declare funding sources and conflicts of interest .

Cross-Disciplinary Applications

Q. How does this compound contribute to material science research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.